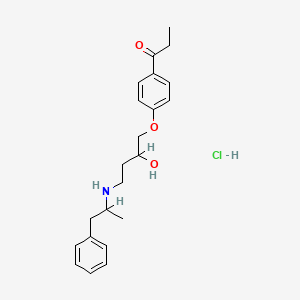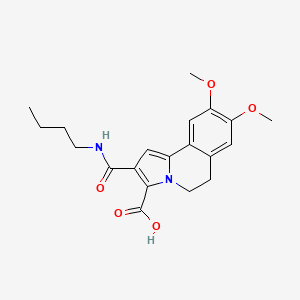![molecular formula C21H17N B14666222 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine CAS No. 36762-28-4](/img/structure/B14666222.png)
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine is a complex organic compound with the molecular formula C21H17N It is characterized by its unique structure, which includes multiple aromatic rings and a nitrogen atom
Métodos De Preparación
The synthesis of 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine involves several steps, typically starting with the formation of the indenoacridine core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closure to form the indenoacridine structure. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of quinones, while reduction may yield dihydro derivatives.
Aplicaciones Científicas De Investigación
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine exerts its effects involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer drugs.
Comparación Con Compuestos Similares
7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine can be compared with other similar compounds such as:
Acridine: A simpler structure with similar intercalating properties but less specificity.
Indenoacridine: A broader class of compounds with varying substituents that affect their chemical and biological properties.
Quinacrine: An acridine derivative with established use as an antimalarial and anticancer agent.
The uniqueness of this compound lies in its specific substituents and the resulting electronic properties, which make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
36762-28-4 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
7,10-dimethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-12-6-9-19-17(10-12)13(2)18-11-15-8-7-14-4-3-5-16(20(14)15)21(18)22-19/h3-6,9-11H,7-8H2,1-2H3 |
Clave InChI |
KVZNOXDKSRGYEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C4=CC=CC5=C4C(=C3)CC5)N=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


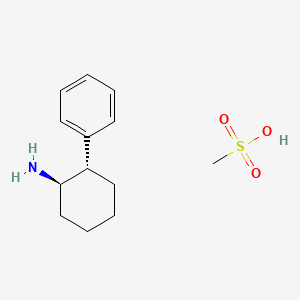
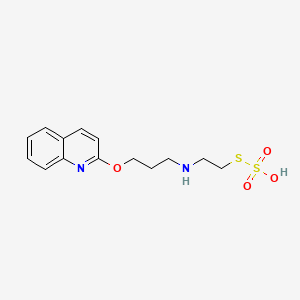
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
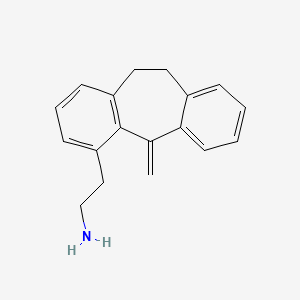


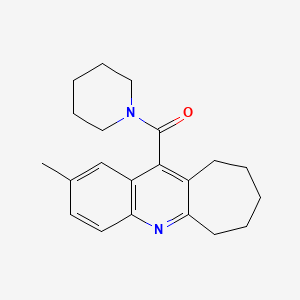
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
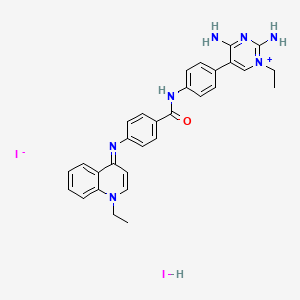
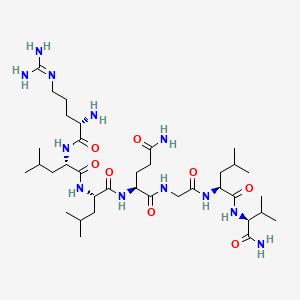
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
